molecular formula C13H13NO3 B14599736 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal CAS No. 59488-84-5

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal

Katalognummer: B14599736
CAS-Nummer: 59488-84-5
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: AUWSMMPISFYXMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a nitrophenyl group attached to a penta-2,4-dienal backbone, with two methyl groups at the 2 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal typically involves the reaction of 4-nitrobenzaldehyde with 2,4-dimethyl-1,3-pentadiene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dienal
  • 2,4-Dimethyl-5-(4-methoxyphenyl)penta-2,4-dienal
  • 2,4-Dimethyl-5-(4-chlorophenyl)penta-2,4-dienal

Comparison: 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro compound exhibits different redox properties and can participate in unique chemical transformations .

Eigenschaften

CAS-Nummer

59488-84-5

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

2,4-dimethyl-5-(4-nitrophenyl)penta-2,4-dienal

InChI

InChI=1S/C13H13NO3/c1-10(7-11(2)9-15)8-12-3-5-13(6-4-12)14(16)17/h3-9H,1-2H3

InChI-Schlüssel

AUWSMMPISFYXMV-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=C(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.